alpha-Casozepine

描述

What is alpha-Casozepine?

This compound is a bioactive decapeptide derived from bovine αs1-casein[“]. It has been identified to have anxiolytic-like properties[“]. The N-terminal peptide YLGYL identified after proteolysis of the original peptide in an in vitro digestion model[“].YLGYL could contribute to the in vivo overall action of this compound[“].

Structural studies indicate similarities to benzodiazepine (BZD)-like molecules, resulting in positive modulation of γ-aminobutyric acid A type (GABAA) receptors[“].this compound has been shown to effectively suppress stress responses, blunt cortisol elevation, and eliminate stress-related symptoms[“].

属性

IUPAC Name |

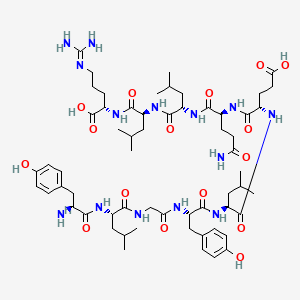

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H94N14O16/c1-31(2)24-43(71-51(81)39(61)28-35-11-15-37(75)16-12-35)52(82)66-30-49(78)67-47(29-36-13-17-38(76)18-14-36)58(88)74-44(25-32(3)4)55(85)69-41(20-22-50(79)80)53(83)68-40(19-21-48(62)77)54(84)72-46(27-34(7)8)57(87)73-45(26-33(5)6)56(86)70-42(59(89)90)10-9-23-65-60(63)64/h11-18,31-34,39-47,75-76H,9-10,19-30,61H2,1-8H3,(H2,62,77)(H,66,82)(H,67,78)(H,68,83)(H,69,85)(H,70,86)(H,71,81)(H,72,84)(H,73,87)(H,74,88)(H,79,80)(H,89,90)(H4,63,64,65)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGURMFKEAFAGD-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H94N14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1267.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117592-45-7 | |

| Record name | alpha-Casozepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117592457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-CASOZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24KIH8EZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alpha-Casozepine: A Technical Guide to its Origin, Mechanism, and Analysis

A comprehensive overview for researchers, scientists, and drug development professionals on the bovine casein-derived decapeptide, alpha-casozepine. This guide details its biochemical origins, mechanism of action, and the experimental methodologies used for its study.

Introduction

This compound is a bioactive decapeptide derived from the enzymatic hydrolysis of αs1-casein, a primary protein constituent of bovine milk.[1] Identified as the fragment 91-100 of bovine αs1-casein, this peptide, with the amino acid sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg (YLGYLEQLLR), has garnered significant interest for its anxiolytic-like properties.[1][2] Unlike traditional anxiolytics such as benzodiazepines, this compound is reported to exhibit a favorable safety profile, devoid of side effects like sedation, tolerance, or dependence.[3][4] This technical guide provides an in-depth exploration of the origins, mechanism of action, and analytical protocols associated with this compound, tailored for the scientific community.

Origin and Synthesis from Bovine Casein

This compound is naturally encrypted within the sequence of bovine alpha-s1-casein and is liberated through enzymatic hydrolysis. The primary and most studied method for its production involves the use of trypsin.[1][3]

Enzymatic Hydrolysis Protocol

The generation of this compound is centered on the controlled enzymatic digestion of purified bovine αs1-casein. A typical laboratory-scale protocol is summarized below:

Table 1: Protocol for Tryptic Hydrolysis of Bovine αs1-Casein

| Step | Parameter | Description |

| 1. Substrate Preparation | αs1-Casein Solution | Bovine αs1-casein is dissolved in a 50 mM ammonium formate buffer (pH 8.5) to a final concentration of 0.2% (w/v).[5] |

| 2. Enzyme Addition | Immobilized Trypsin | Seven N-α-benzoyl-arginine-ethyl-ester units of immobilized trypsin from bovine pancreas are added to the αs1-casein solution.[5] |

| 3. Hydrolysis | Incubation Conditions | The mixture is incubated for 1 hour at 37°C with gentle stirring.[5] |

| 4. Reaction Termination | Centrifugation | The hydrolysis is stopped by centrifugation at 1,700 x g for 5 minutes at 4°C to remove the immobilized enzyme.[5] |

| 5. Product Recovery | Evaporation and Lyophilization | The supernatant is evaporated under vacuum to remove the volatile buffer, redissolved in distilled water, and this process is repeated five times before the final hydrolysate is lyophilized.[5] |

Sequential hydrolysis approaches, for instance, involving pepsin followed by a microbial protease blend like Corolase PP, have also been investigated to potentially increase the yield of specific bioactive peptides.[1][6]

Mechanism of Action: Interaction with the GABA-A Receptor

The anxiolytic effects of this compound are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][8]

GABA-A Receptor Signaling Pathway

This compound acts as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site located at the interface of the α and γ subunits.[6][7] This binding enhances the affinity of GABA for its own binding site, which is situated between the α and β subunits.[7][9] The increased binding of GABA leads to a higher frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron.[7] This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission, which manifests as an anxiolytic effect.[1][7]

Binding Affinity and Efficacy

In vitro studies have demonstrated that this compound exhibits a significantly lower affinity for the benzodiazepine binding site of the GABA-A receptor compared to diazepam, a conventional benzodiazepine. Specifically, its affinity is reported to be 10,000 times lower than that of diazepam.[5][10] However, in vivo studies present a contrasting picture of its efficacy.

Table 2: Comparative Efficacy of this compound and Diazepam in an In Vivo Anxiety Model

| Compound | Animal Model | Test | Dosage (i.p.) | Outcome |

| This compound | Rat | Conditioned Defensive Burying | 0.4 mg/kg | 10-fold more efficient than diazepam in reducing burying behavior.[5] |

| Diazepam | Rat | Conditioned Defensive Burying | 1 mg/kg | Standard anxiolytic effect.[5] |

This discrepancy between in vitro affinity and in vivo efficacy suggests that factors such as bioavailability, metabolism into active fragments, or interactions with other neural pathways may contribute to the potent anxiolytic effects of this compound.

Experimental Analysis and Characterization

The study of this compound involves a series of analytical techniques to isolate, identify, and characterize the peptide, as well as behavioral assays to evaluate its biological activity.

Purification and Characterization Workflow

Detailed Experimental Protocols

Table 3: RP-HPLC Protocol for this compound Purification

| Parameter | Description |

| Column | C18 reversed-phase column.[5] |

| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA).[5] |

| Mobile Phase B | Acetonitrile with 0.1% (v/v) TFA.[5] |

| Gradient | A linear gradient from 5% to 40% of Mobile Phase B over 70 minutes.[5] |

| Flow Rate | 1 ml/min.[5] |

| Detection | UV absorbance at 214 nm and 280 nm. |

| Sample Injection | 400 µg of the lyophilized tryptic hydrolysate dissolved in Mobile Phase A.[5] |

Table 4: Mass Spectrometry Parameters for this compound Characterization

| Technique | Parameter | Description |

| FAB-MS | Matrix | Thioglycerol.[3] |

| Sample Preparation | Peptides dissolved in methanol.[3] | |

| Ionization | Fast atom gun operated at 10 kV.[3] | |

| ESI-MS | Ion Mode | Positive ion mode for peptides up to 3,000 Da; Negative ion mode for the intact αs1-casein.[3] |

| Sample Preparation | Peptides are typically dissolved in a mixture of 50% acetonitrile and 1% formic acid in water.[3] | |

| Mass Scanning Range | m/z 500 to 1500 for peptides.[3] |

In Vivo Behavioral Assays

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

In the CDB test, rodents are exposed to an electrified probe in a bedding-filled chamber. The natural response is to bury the probe with the bedding material. Anxiolytic drugs are known to reduce the duration of this burying behavior.

Table 5: Dose-Response of this compound in In Vivo Anxiety Models

| Animal Model | Test | Route of Administration | Effective Dose | Reference |

| Rat | Conditioned Defensive Burying | Intraperitoneal (i.p.) | 0.4 mg/kg | [5] |

| Rat | Elevated Plus-Maze | Intraperitoneal (i.p.) | 3 mg/kg (of hydrolysate) | [3] |

| Mouse | Light/Dark Box | Intraperitoneal (i.p.) | 0.5 mg/kg | [7] |

| Rat, Cat, Dog, Horse | Various | Oral (hydrolysate) | 0.03 - 0.22 µmol/kg | [7] |

Conclusion

This compound, a decapeptide originating from bovine αs1-casein, presents a compelling profile as a potential anxiolytic agent. Its unique mechanism of action via the GABA-A receptor, coupled with a favorable safety profile, makes it a subject of continued interest in the fields of neuroscience and drug development. The experimental protocols detailed in this guide provide a framework for the consistent and reproducible study of this promising bioactive peptide. Further research focusing on its pharmacokinetics and the precise molecular interactions with GABA-A receptor subtypes will be crucial in fully elucidating its therapeutic potential.

References

- 1. Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmtech.com [pharmtech.com]

- 3. IHC_cFOS+Parvalbumin [protocols.io]

- 4. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 6. 2.5. c‐Fos immunohistochemistry [bio-protocol.org]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Discovery of Alpha-Casozepine: A Bioactive Peptide from Milk with Anxiolytic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-casozepine is a bioactive decapeptide derived from the tryptic hydrolysis of bovine αs1-casein, a major protein component of cow's milk.[1][2][3] Its discovery stemmed from observations of the calming effect of milk on infants, leading researchers to investigate the potential anxiolytic properties of milk protein hydrolysates.[4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental validation of this compound, intended for researchers, scientists, and professionals in drug development.

1. The Discovery and Origin of this compound

The journey to identifying this compound began with the systematic investigation of a tryptic hydrolysate of bovine αs1-casein.[2][3] Researchers hypothesized that the well-known calming effect of milk, particularly in infants, could be attributed to the release of bioactive peptides during digestion. The infant digestive system, rich in trypsin, is particularly efficient at breaking down casein into a variety of smaller peptides.[4]

Initial studies focused on a tryptic hydrolysate of bovine αs1-casein, which demonstrated significant anxiolytic-like and anticonvulsant activities in preclinical rat models.[2][3] Subsequent research aimed to isolate and identify the specific peptide responsible for these effects. Through a series of purification and characterization steps, a single decapeptide was identified as the active component and was named this compound.[2][3]

This compound corresponds to the 91-100 fragment of the bovine αs1-casein protein sequence and has the amino acid sequence Tyr-Leu-Gly-Tyr-Leu-Glu-Gln-Leu-Leu-Arg.

2. Mechanism of Action: Interaction with the GABA-A Receptor

The primary mechanism of action of this compound involves its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. Specifically, this compound exhibits an affinity for the benzodiazepine (BZD) binding site on the GABA-A receptor.[2][3][5]

Binding of this compound to the BZD site allosterically modulates the receptor, enhancing the effect of GABA. This potentiation of GABAergic inhibition leads to a hyperpolarization of the neuronal membrane, resulting in a decrease in neuronal excitability and producing anxiolytic and calming effects. While it acts on the same receptor as benzodiazepines, this compound is reported to lack the typical side effects associated with these drugs, such as sedation, memory impairment, and dependence.[4][5]

Mandatory Visualization: Signaling Pathway

Caption: Signaling pathway of this compound's anxiolytic effect.

3. Data Presentation: Quantitative Analysis of this compound's Bioactivity

The following tables summarize the key quantitative data from preclinical studies evaluating the bioactivity of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Binding Site | Affinity (vs. Diazepam) | Reference |

| This compound | GABA-A | Benzodiazepine | 10,000 times lower | [2][3] |

Table 2: In Vivo Anxiolytic Efficacy in Rodent Models

| Animal Model | Species | Administration Route | Dose | Key Finding | Reference |

| Elevated Plus-Maze | Rat | Intraperitoneal (i.p.) | 3 mg/kg (of hydrolysate) | Increased percentage of entries into open arms | [2][3] |

| Conditioned Defensive Burying | Rat | Intraperitoneal (i.p.) | 0.4 mg/kg (of purified peptide) | Reduced burying behavior | [2][3] |

| Conditioned Defensive Burying | Rat | Oral (p.o.) | 15 mg/kg (of hydrolysate) | Significant reduction in anxiety global score | [6] |

Table 3: In Vivo Anxiolytic Efficacy in Feline Models

| Study Design | Species | Administration Route | Dose | Key Finding | Reference |

| Placebo-controlled trial | Cat | Oral (p.o.) | 15 mg/kg/day | Statistically significant improvement in anxiety scores | [4] |

Mandatory Visualization: Experimental Workflow

Caption: General experimental workflow for this compound discovery.

4. Experimental Protocols: Detailed Methodologies

This section provides detailed methodologies for the key experiments cited in the discovery and characterization of this compound.

4.1. Enzymatic Hydrolysis of Bovine αs1-Casein

-

Objective: To generate the tryptic hydrolysate of bovine αs1-casein containing this compound.

-

Materials:

-

Bovine αs1-casein

-

Immobilized trypsin from bovine pancreas

-

Ammonium formate buffer (50 mM, pH 8.5)

-

-

Procedure:

-

Dissolve bovine αs1-casein in 50 mM ammonium formate buffer (pH 8.5) to a final concentration of 0.2% (w/v).

-

Add immobilized trypsin to the casein solution. The specific enzyme-to-substrate ratio should be optimized for desired hydrolysis, with a typical starting point being guided by the manufacturer's activity units.

-

Incubate the mixture with gentle agitation. The duration of hydrolysis is a critical parameter and should be monitored to achieve the desired degree of hydrolysis and peptide profile.

-

Terminate the reaction by removing the immobilized enzyme (e.g., by filtration or centrifugation).

-

The resulting hydrolysate can be lyophilized for storage and subsequent purification or direct use in bioassays.

-

4.2. In Vitro GABA-A Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the benzodiazepine site of the GABA-A receptor.

-

Materials:

-

Bovine cerebral cortex membranes (source of GABA-A receptors)

-

[³H]Flunitrazepam (radioligand)

-

Diazepam (positive control)

-

This compound (test compound)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Scintillation fluid

-

-

Procedure:

-

Prepare a suspension of bovine cerebral cortex membranes in Tris-HCl buffer.

-

In a series of tubes, incubate the membrane suspension with a fixed concentration of [³H]Flunitrazepam and varying concentrations of either unlabeled diazepam (for standard curve) or this compound.

-

Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

4.3. In Vivo Behavioral Assays in Rats

4.3.1. Elevated Plus-Maze (EPM)

-

Objective: To assess the anxiolytic-like effects of this compound in rats.

-

Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms. Dimensions for rats are typically 50 cm long x 10 cm wide for each arm, with the closed arms having 40 cm high walls. The maze is usually made of a non-reflective material.

-

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Administer this compound (or vehicle control/positive control like diazepam) via the desired route (e.g., i.p. or p.o.) at a specified time before the test.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a fixed period, typically 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

Analyze the video recordings to score the number of entries into and the time spent in the open and closed arms.

-

An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.

-

4.3.2. Conditioned Defensive Burying (CDB)

-

Objective: To evaluate the anxiolytic-like effects of this compound in a conflict-based anxiety model in rats.

-

Apparatus: A test chamber with a floor covered in bedding material (e.g., wood shavings). A stationary probe is mounted on one wall, which can deliver a mild electric shock.

-

Procedure:

-

Habituate the rats to the test chamber for several days prior to the experiment.

-

On the test day, administer this compound (or vehicle/positive control) at a specified time before the test.

-

Place the rat in the test chamber.

-

When the rat touches the probe, a single, brief, mild electric shock is delivered.

-

Observe and record the rat's behavior for a fixed period (e.g., 15 minutes) following the shock.

-

The primary measure is the cumulative time spent in burying behavior (pushing bedding material towards the probe with the head and forepaws).

-

A decrease in the duration of burying behavior is indicative of an anxiolytic-like effect.

-

Mandatory Visualization: In Vivo Experimental Workflow

Caption: Workflow for in vivo behavioral testing of this compound.

The discovery of this compound as a bioactive peptide with anxiolytic properties represents a significant advancement in the field of nutritional science and pharmacology. Derived from a common food source, this decapeptide offers a promising alternative to traditional anxiolytic drugs, potentially with a more favorable side-effect profile. Its mechanism of action through the GABA-A receptor provides a clear rationale for its observed calming effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other milk-derived bioactive peptides for applications in human and animal health. Further research is warranted to fully elucidate its clinical efficacy and long-term safety in various populations.

References

- 1. Characterization of this compound, a tryptic peptide from bovine alpha(s1)-casein with benzodiazepine-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. zylkeneusa.com [zylkeneusa.com]

- 5. Therapeutic effects of an this compound and L-tryptophan supplemented diet on fear and anxiety in the cat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Alpha-s1-Casein Tryptic Hydrolysate: A Technical Guide to Composition, Analysis, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Alpha-s1-casein (αs1-CN), the most abundant casein protein in bovine milk, is a well-established source of bioactive peptides.[1] These peptides are encrypted within the native protein sequence and can be released through enzymatic hydrolysis, particularly by trypsin. The resulting mixture, known as alpha-s1-casein tryptic hydrolysate (CTH), is a complex composition of peptides with a range of scientifically documented physiological activities, including anxiolytic, sleep-promoting, antioxidant, and immunomodulatory effects.[2][3][4][5] This guide provides a detailed overview of the composition of CTH, the experimental protocols for its generation and analysis, and the signaling pathways through which its constituent peptides exert their biological effects.

Composition: Bioactive Peptides Identified in α-s1-Casein Tryptic Hydrolysate

Tryptic hydrolysis of αs1-casein cleaves the protein at specific lysine and arginine residues, releasing a variety of peptides. Several of these have been isolated and identified as possessing distinct biological activities. The primary amino acid sequences of these peptides are crucial for their function.

| Peptide Sequence | Common Name / Fragment | Reported Bioactivity | Source |

| YLGYLEQLLR | α-Casozepine (f91-100) | Anxiolytic, Sleep-Promoting | [2][6] |

| YQLD | - | Antioxidant | [7] |

| FYPE | - | Antioxidant | [7] |

| YPEL | - | Antioxidant | [7] |

| YKVP | - | Antioxidant | [7] |

| YFYP | - | Antioxidant | [7] |

| YLGY | - | Antioxidant | [7] |

| YLEQ | - | Antioxidant | [7] |

| FSDIPNPIGSE | - | Antioxidant | [7] |

| FSDIPNPIGSEN | - | Antioxidant | [7] |

| KHPIKH | - | Immunomodulatory | [3] |

| RYPLGYL | - | Immunomodulatory | [3] |

| Isracidin | (f1-23) | Antimicrobial | [1][8] |

Experimental Protocols

The generation and analysis of α-s1-casein tryptic hydrolysate involve a multi-step process encompassing enzymatic digestion followed by chromatographic separation and mass spectrometric identification.

This protocol outlines the enzymatic digestion of α-s1-casein to generate the hydrolysate.

-

Protein Solubilization : Suspend purified bovine α-s1-casein in a suitable buffer, such as 50 mM ammonium bicarbonate.

-

Enzymatic Digestion : Add trypsin to the casein solution at a specific enzyme-to-substrate ratio. The reaction is typically incubated for a set duration (e.g., 24 hours) at an optimal temperature for trypsin activity (e.g., 37°C).[1]

-

Reaction Termination : Terminate the enzymatic reaction by adding an acid, such as formic acid, to lower the pH and inactivate the trypsin.[1]

Following hydrolysis, the resulting peptide mixture is separated to isolate individual peptides or peptide fractions.

-

Column : Utilize a C18 reversed-phase column.[2]

-

Mobile Phase : Employ a two-solvent mobile phase system:

-

Gradient Elution : Separate the peptides by applying a linear gradient of Solvent B. A typical gradient might be from 5% to 40% of Solvent B over 70 minutes at a flow rate of 1 ml/min.[2]

-

Detection : Monitor the column effluent using a UV detector at a wavelength of 214 nm or 280 nm.

-

Fraction Collection : Collect the separated peptide peaks for further analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to determine the amino acid sequence of the separated peptides.

-

LC Separation : The sample is injected into an LC system, often using a C18 column, and separated using a gradient of acetonitrile in water with 0.1% formic acid.[1]

-

Mass Spectrometry (MS) : The eluting peptides are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument measures the mass-to-charge (m/z) ratio of the intact peptides.

-

Tandem Mass Spectrometry (MS/MS) : Selected peptides are fragmented, and the m/z ratios of the resulting fragment ions are measured.

-

Sequence Identification : The fragmentation pattern is used to deduce the amino acid sequence of the peptide, often with the aid of protein database search software.[3]

Bioactivities and Associated Signaling Pathways

The peptides within CTH exert their effects by modulating specific cellular signaling pathways. The anxiolytic and antioxidant activities are the most extensively studied.

The best-characterized bioactive peptide from CTH is α-casozepine, the f(91-100) fragment.[2][6] This decapeptide has been shown to possess anxiolytic-like and sleep-promoting properties.[4][9] Its mechanism of action involves the positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][9]

Like benzodiazepines, α-casozepine is believed to bind to a site on the GABA-A receptor, enhancing the effect of GABA.[6][10] This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and reducing neuronal excitability, which manifests as a calming or sedative effect.[10] Studies have shown that CTH can prolong sleep duration in animal models and that this effect is likely mediated through the GABA-A receptor.[5][10]

Several smaller peptides identified in casein hydrolysates, including some from α-s1-casein, exhibit antioxidant activity.[7] These peptides can protect cells from oxidative damage by activating the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[7]

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. When exposed to antioxidant peptides, this complex is disrupted. Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[7]

This guide provides a foundational understanding of alpha-s1-casein tryptic hydrolysate for professionals in research and drug development. The complex mixture of peptides offers a promising source for novel therapeutic agents, particularly in the areas of neuroscience and cellular protection. Further research into the precise mechanisms and in vivo efficacy of these peptides is warranted to fully realize their therapeutic potential.

References

- 1. jircas.go.jp [jircas.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Immune-Active Peptides in Casein Hydrolysates and Its Transport Mechanism on a Caco-2 Monolayer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. barnys.cz [barnys.cz]

- 5. Administration of Alphas1-Casein Hydrolysate Increases Sleep and Modulates GABAA Receptor Subunit Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity of Novel Casein-Derived Peptides with Microbial Proteases as Characterized via Keap1-Nrf2 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anxiolytic Properties of Milk Protein Hydrolysates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic (anti-anxiety) properties of milk protein hydrolysates, with a focus on their core mechanisms of action, bioactive peptide components, and relevant experimental data. The information presented is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and nutraceutical formulation.

Introduction: The Calming Effect of Milk Peptides

For centuries, warm milk has been associated with calming and sleep-promoting properties. Modern scientific inquiry has delved into the biochemical basis of this traditional wisdom, identifying specific bioactive peptides released from milk proteins, primarily casein, as the active anxiolytic agents.[1][2] These peptides are produced through enzymatic hydrolysis of milk proteins, a process that mimics natural digestion.[3][4] The resulting hydrolysates contain a mixture of peptides, with a key decapeptide, α-casozepine, being extensively studied for its calming effects.[5][6] This guide will explore the scientific evidence supporting the anxiolytic potential of these milk protein hydrolysates.

Core Bioactive Peptides and Mechanism of Action

The primary bioactive component responsible for the anxiolytic effects of casein hydrolysate is α-casozepine , a decapeptide corresponding to the f91-100 fragment of bovine αs1-casein.[5] Research has shown that α-casozepine and its tryptic hydrolysate exhibit anxiolytic-like properties in various species, including rats, mice, cats, dogs, and humans.[7][8][9][10]

The principal mechanism of action for α-casozepine involves its interaction with the γ-aminobutyric acid type A (GABA-A) receptor , the primary inhibitory neurotransmitter system in the central nervous system.[6][11] Specifically, α-casozepine binds to the benzodiazepine (BZD) site on the GABA-A receptor, acting as a positive allosteric modulator.[7][8][12] This binding enhances the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which ultimately results in a calming or anxiolytic effect.[3] Notably, while α-casozepine shares a binding site with benzodiazepines, it exhibits a lower affinity, which may explain its favorable safety profile, lacking the common side effects of sedation, memory impairment, or addiction associated with benzodiazepine drugs.[12][13]

Studies have also indicated that the anxiolytic effects of casein hydrolysates are not mediated by the vagus nerve.[7][8] Furthermore, some research suggests the involvement of other neurotransmitter systems, such as serotonin (5-HT) and dopamine, in the broader anti-anxiety and anti-depressant effects of milk protein hydrolysates.[14][15]

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have investigated the anxiolytic effects of milk protein hydrolysates, particularly casein tryptic hydrolysate (CH) containing α-casozepine. The following tables summarize key quantitative data from these studies.

Table 1: Summary of In Vivo Animal Studies on the Anxiolytic Effects of Casein Hydrolysate

| Study Reference | Animal Model | Hydrolysate/Peptide | Dosage & Administration | Anxiety Model/Test | Key Findings |

| Violle et al. (2006) [as cited in 8] | Rats | Bovine αs1-casein tryptic hydrolysate (CH) | 15 mg/kg (oral) | Conditioned Defensive Burying | Significant decrease in anxiety score. |

| Miclo et al. (2001) [as cited in 17] | Rats | α-casozepine (α-CZP) | i.p. administration | Anxiolytic-like activity observed. | Anxiolytic-like activity observed. |

| Benoît et al. (2022)[7][8] | Wistar Rats | Tryptic hydrolysate of bovine αs1-casein (CH) | 15 mg/kg (oral) | Conditioned Defensive Burying | -34% decrease in global anxiety score in sham rats; -36% decrease in vagotomised rats. |

| Cakir-Kiefer et al. (2009)[13] | Rats | Bovine αs1-casein tryptic hydrolysate (CH) | 5 and 15 mg/kg (oral) | Conditioned Defensive Burying | 15 mg/kg dose showed a decrease in anxiety, comparable to diazepam (3 mg/kg). |

| Cai et al. (2022)[14][16][17] | C57BL/6 Mice | Casein hydrolysate and GABA (4:1) | 0.75 and 1.5 mg/(g·d) (oral gavage) | Chronic restraint stress-corticosterone injection | Significantly reversed anxiety/depression-like behaviors and increased GABA and 5-HT levels. |

Table 2: Summary of Human Clinical Trials on the Anxiolytic Effects of Milk Protein Hydrolysates

| Study Reference | Study Population | Product | Dosage | Duration | Anxiety Assessment | Key Findings |

| Kim et al. (2019) [as cited in 20] | Healthy volunteers | Casein hydrolysate | Not specified | Not specified | State-Trait Anxiety Inventory (STAI-s) | Significant decrease in STAI-s score and decreased sympathetic activity. |

| Messaoudi et al. (2005) [as cited in 9] | Healthy volunteers | Prodiet F200 (αs1-casein hydrolysate) | Not specified | Not specified | Cold pressure test, Stroop test | Statistically significant anxiolytic effects observed. |

| Lanoir et al. (2002) [as cited in 11] | Healthy volunteers | Tryptic hydrolysate from bovine milk alpha-s1 casein | Not specified | Not specified | Stress-inducing conditions | Prevention of physiological effects of acute or chronic stress. |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a deeper understanding of how the anxiolytic properties of milk protein hydrolysates are evaluated.

4.1. Conditioned Defensive Burying (CDB) Test

-

Principle: This test assesses anxiety-like behavior in rodents by measuring their tendency to bury a noxious stimulus (e.g., an electrified prod). A reduction in burying behavior is indicative of an anxiolytic effect.

-

Apparatus: A transparent test cage with bedding material on the floor. An electrified prod is mounted on one wall.

-

Procedure:

-

Animals are habituated to the test cage.

-

On the test day, the animal is placed in the cage, and after a brief exploration period, the prod is electrified, delivering a mild shock upon contact.

-

The animal's behavior is recorded for a set period (e.g., 15 minutes).

-

The duration of burying behavior (pushing bedding material towards the prod) and the height of the bedding pile are measured.

-

A global anxiety score is often calculated based on these parameters.

-

-

Drug Administration: The test substance (e.g., casein hydrolysate) or a vehicle control is administered orally or via intraperitoneal injection at a predetermined time before the test.

4.2. Elevated Plus-Maze (EPM) Test

-

Principle: This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent and entries into the open arms.

-

Apparatus: A plus-shaped maze raised off the floor, with two open arms and two enclosed arms.

-

Procedure:

-

The animal is placed in the center of the maze, facing an open arm.

-

Behavior is recorded for a set period (e.g., 5 minutes).

-

The number of entries into and the time spent in the open and closed arms are recorded.

-

An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

-

-

Drug Administration: The test compound is administered prior to the test session.

Bioavailability and Safety Profile

For an orally administered peptide to exert a central effect, it must be resistant to gastrointestinal digestion and be able to cross the blood-brain barrier. Studies have shown that α-casozepine and its bioactive fragments are present after simulated gastrointestinal digestion.[8] The oral bioavailability of some milk-derived peptides has been demonstrated in animal models.[18]

A significant advantage of milk protein hydrolysates is their excellent safety profile.[1] Unlike traditional anxiolytic drugs, they do not appear to cause sedation, memory impairment, or dependence.[13] This makes them an attractive option for managing stress and anxiety-related symptoms in a non-pharmacological context.[19] In the United States, α-casozepine has a Generally Recognised As Safe (GRAS) status.[9][20]

Future Directions and Conclusion

Milk protein hydrolysates, particularly those containing α-casozepine, represent a promising area for the development of natural anxiolytic agents. Their mechanism of action via the GABA-A receptor is well-supported by scientific evidence, and their efficacy has been demonstrated in both preclinical and clinical settings. The favorable safety profile further enhances their potential for use in functional foods, dietary supplements, and as adjunctive therapies for anxiety and stress-related disorders.

Future research should focus on further elucidating the dose-response relationship, investigating the long-term effects of supplementation, and exploring the potential synergistic effects with other natural compounds. Continued investigation into the bioavailability and metabolism of these bioactive peptides will also be crucial for optimizing their therapeutic potential. Overall, milk protein hydrolysates offer a scientifically-backed, natural approach to managing anxiety and promoting mental well-being.

References

- 1. What is this compound and how is it used in animal behavioral therapies? | Dr Seidel [drseidel.pl]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. Bioactive Peptides in Milk Can Promote Sleep - ChemistryViews [chemistryviews.org]

- 4. Bioactive Peptides in Milk and Dairy Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. barnys.cz [barnys.cz]

- 6. Lactium®: the this compound with relaxing properties - Lactium [lactium.com]

- 7. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound - SB PEPTIDE [sb-peptide.com]

- 13. Anxiolytic-like effects and safety profile of a tryptic hydrolysate from bovine alpha s1-casein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The anti-anxiety/depression effect of a combined complex of casein hydrolysate and γ-aminobutyric acid on C57BL/6 mice [frontiersin.org]

- 15. Anxiolytic-like effects of milk proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The anti-anxiety/depression effect of a combined complex of casein hydrolysate and γ-aminobutyric acid on C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The anti-anxiety/depression effect of a combined complex of casein hydrolysate and γ-aminobutyric acid on C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioavailability and kinetics of the antihypertensive casein-derived peptide HLPLP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tekhnopak.com [tekhnopak.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Alpha-Casozepine on GABA-A Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-casozepine (α-CZP) is a decapeptide derived from the tryptic hydrolysis of bovine αs1-casein, identified as the primary bioactive compound responsible for the anxiolytic properties of certain milk protein hydrolysates.[1][2] Extensive research demonstrates that its mechanism of action is centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[3] Specifically, α-CZP interacts with the benzodiazepine (BZD) binding site on the GABA-A receptor complex.[4][5][6] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, producing a calming or anxiolytic effect.[7][8] Notably, while its in vitro affinity for the BZD site is significantly lower than classical benzodiazepines like diazepam, its in vivo efficacy is remarkably potent.[1][4] This guide provides a detailed examination of the molecular interactions, quantitative data, and experimental methodologies used to elucidate the mechanism of α-CZP.

Molecular Mechanism of Action

The anxiolytic effects of this compound are mediated through its interaction with the GABA-A receptor, a pentameric ligand-gated ion channel.[1][9] The prevailing evidence supports a mechanism of positive allosteric modulation analogous to, but distinct from, classical benzodiazepines.

2.1 Interaction with the Benzodiazepine Binding Site

The primary molecular target of α-CZP is the benzodiazepine binding site on the GABA-A receptor.[4][5] This site is located at the interface between the α and γ subunits of the receptor complex.[6][10][11] The binding of α-CZP to this site does not open the chloride channel directly but instead induces a conformational change in the receptor that increases its affinity for the endogenous ligand, GABA.[11] This potentiation of GABA's natural inhibitory action is the cornerstone of α-CZP's effects.

Evidence for this specific interaction is robust:

-

Antagonism by Flumazenil: In vivo studies have conclusively shown that the anxiolytic-like properties of α-CZP and its parent casein hydrolysate are reversed by the administration of flumazenil, a specific antagonist of the benzodiazepine binding site.[4][5]

-

Bicuculline Blockade: The effects of the casein hydrolysate containing α-CZP on chloride ion influx are blocked by bicuculline, a competitive antagonist that binds to the GABA binding site (the orthosteric site), confirming that the ultimate action is dependent on GABA-A receptor activation.[4][7]

2.2 Subunit Specificity

The diverse pharmacology of GABA-A receptors is dictated by their subunit composition. While α-CZP's precise subunit preferences are still under investigation, research suggests that receptors containing the α2 subunit are particularly implicated in mediating anxiolytic properties.[4] This aligns with findings for other BZD-site ligands where α2-containing receptors are key targets for anxiolysis.

2.3 Downstream Signaling: Enhanced Chloride Influx

Upon binding of GABA, the GABA-A receptor's integral chloride channel opens, allowing Cl- ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus dampening overall neuronal excitability. By acting as a positive allosteric modulator, α-CZP enhances the frequency of channel opening in the presence of GABA, thereby amplifying this inhibitory chloride current.[7][11] Studies on cultured neuroblastoma cells have demonstrated that casein hydrolysate containing α-CZP dose-dependently increases this intracellular chloride ion influx.[7]

Quantitative Data: Binding Affinity and In Vivo Efficacy

A peculiar and significant characteristic of α-CZP is the marked disparity between its in vitro binding affinity and its in vivo functional potency.

Table 1: In Vitro Binding Affinity for the GABA-A Benzodiazepine Site

| Compound | Receptor Source | Radioligand Competitor | Relative Affinity vs. Diazepam | Citation(s) |

| This compound | Rat Brain Membranes | [3H]Flunitrazepam | ~10,000-fold lower | [1][4] |

| Diazepam | Rat Brain Membranes | [3H]Flunitrazepam | 1 (Reference) | [1][4] |

Table 2: Comparative In Vivo Anxiolytic Efficacy

| Compound | Animal Model | Effective Dose | Relative Efficacy vs. Diazepam | Citation(s) |

| This compound | Rat (Conditioned Defensive Burying) | 0.4 mg/kg (i.p.) | ~10-fold higher | [1][2] |

| Diazepam | Rat (Conditioned Defensive Burying) | 1 mg/kg (i.p.) | 1 (Reference) | [1] |

This discrepancy suggests complex pharmacokinetic or pharmacodynamic factors in vivo, such as potential metabolic conversion to more active fragments (e.g., the pentapeptide YLGYL) or the involvement of other endogenous systems like neurosteroids that may synergize with α-CZP's action.[3][12]

Experimental Protocols

The mechanism of α-CZP has been elucidated through a combination of in vitro binding assays, electrophysiological recordings, and in vivo behavioral models.

4.1 Radioligand Binding Assay for BZD Site Affinity

This protocol is designed to determine the affinity of a test compound (e.g., α-CZP) for the benzodiazepine site by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To calculate the inhibition constant (Ki) of α-CZP for the BZD binding site.

-

Materials:

-

Synaptic membrane preparation from rat cortex.

-

Radioligand: [3H]flunitrazepam, a high-affinity BZD site ligand.

-

Non-specific binding control: Clonazepam (in high concentration).

-

Test compound: this compound at various concentrations.

-

Incubation buffer (e.g., Tris-HCl).

-

-

Methodology:

-

Incubation: Aliquots of the membrane preparation are incubated in tubes with a fixed concentration of [3H]flunitrazepam and varying concentrations of α-CZP. A separate set of tubes includes a saturating concentration of clonazepam to determine non-specific binding.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand. Filters are washed immediately with ice-cold buffer.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of α-CZP that inhibits 50% of the specific binding of [3H]flunitrazepam (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

4.2 Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the effect of α-CZP on the function of the GABA-A receptor ion channel.

-

Objective: To measure the potentiation of GABA-induced chloride currents by α-CZP.

-

Materials:

-

Cell line expressing GABA-A receptors (e.g., HEK293T cells transiently transfected with α, β, and γ subunit cDNAs or cultured neurons).[13]

-

External and internal recording solutions.

-

Patch pipettes (3-5 MΩ resistance).[14]

-

Patch-clamp amplifier and data acquisition system.

-

Rapid drug application system.[13]

-

-

Methodology:

-

Cell Preparation: Cells are cultured on coverslips and placed in a recording chamber on a microscope stage, perfused with external solution.

-

Seal Formation: A glass pipette filled with internal solution is pressed against a cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal".[14]

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured to allow electrical access to the cell's interior. The cell is voltage-clamped at a holding potential (e.g., -60 mV).[14]

-

Baseline Recording: A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to the cell for a short duration to elicit a baseline chloride current (I_GABA).[14]

-

Co-application: After a washout period, the same concentration of GABA is co-applied with a specific concentration of α-CZP.

-

Data Analysis: The peak amplitude of the GABA-evoked current in the presence of α-CZP is compared to the baseline current. The percentage potentiation is calculated as: [((I_GABA+αCZP / I_GABA) - 1) * 100].[14]

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound at the GABA-A Receptor

Experimental Workflow: Radioligand Binding Assay

Experimental Workflow: Whole-Cell Patch-Clampdot

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Possible influence of neurosteroids in the anxiolytic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Anxiolytic-like Properties of a Tryptic Hydrolysate of Bovine αs1 Casein Containing α-Casozepine Rely on GABAA Receptor Benzodiazepine Binding Sites but Not the Vagus Nerve [mdpi.com]

- 7. A tryptic hydrolysate from bovine milk αs1-casein enhances pentobarbital-induced sleep in mice via the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABAA receptor - Wikipedia [en.wikipedia.org]

- 12. Anxiolytic Activity and Brain Modulation Pattern of the α-Casozepine-Derived Pentapeptide YLGYL in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Early Research on the Calming Effects of Milk Peptides: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

The notion that milk possesses calming properties has long been a part of traditional wisdom. Early scientific investigations into this phenomenon have identified specific peptides derived from the enzymatic digestion of casein, the primary protein in milk, as the bioactive compounds responsible for these anxiolytic and sedative effects. This technical guide provides an in-depth analysis of the foundational studies conducted prior to the year 2000 that first characterized these milk peptides and their mechanisms of action. The focus is on the discovery of a tryptic hydrolysate of bovine αs1-casein and its active decapeptide, α-casozepine, and their interaction with the central nervous system.

Mechanism of Action: Interaction with the GABA-A Receptor

Early research pinpointed the γ-aminobutyric acid type A (GABA-A) receptor as the primary target for the anxiolytic action of milk peptides. The GABA-A receptor is a ligand-gated ion channel that, upon binding with its endogenous ligand GABA, allows the influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire and thus producing an inhibitory, calming effect on the nervous system.

The bioactive milk peptide, α-casozepine, was found to exhibit a benzodiazepine-like activity. Benzodiazepines are a class of psychoactive drugs that enhance the effect of GABA at the GABA-A receptor, leading to sedation and anxiety reduction. Foundational in vitro studies demonstrated that α-casozepine binds to the benzodiazepine site of the GABA-A receptor.[1] However, the affinity of α-casozepine for this site was significantly lower than that of diazepam, a common benzodiazepine. Despite this, its in vivo effects were surprisingly potent.[1]

dot

Early Experimental Evidence from Animal Models

Initial in vivo studies on the calming effects of milk peptides were predominantly conducted on rats, utilizing established behavioral tests to measure anxiety. The two primary models used were the Conditioned Defensive Burying (CDB) test and the Elevated Plus Maze (EPM).

Quantitative Data from Early Animal Studies

The following tables summarize the key quantitative findings from foundational pre-2000 research on the anxiolytic effects of a tryptic hydrolysate of bovine αs1-casein and its active peptide, α-casozepine.

Table 1: Conditioned Defensive Burying (CDB) Test in Rats

| Treatment Group | Dose | Duration of Burying (seconds) | Percentage Reduction in Burying vs. Control |

| Control (Saline) | N/A | Data not available in seconds | N/A |

| Diazepam | 3 mg/kg | Data not available in seconds | Significant Reduction |

| αs1-Casein Hydrolysate | 15 mg/kg | Data not available in seconds | Significant Reduction |

Table 2: Elevated Plus Maze (EPM) Test in Rats

| Treatment Group | Dose (i.p.) | Time Spent in Open Arms (%) | Number of Entries into Open Arms |

| Control (9‰ NaCl) | N/A | ~15% | ~5 |

| Diazepam | 1 mg/kg | ~30% | ~8 |

| αs1-Casein Hydrolysate | 3 mg/kg | ~25% | ~7 |

Source: Data extrapolated from graphical representations in the full text of the foundational research paper by Miclo et al. (2001), which describes research conducted in the 1990s.[1]

Experimental Protocols

Preparation of αs1-Casein Tryptic Hydrolysate

The foundational method for producing the anxiolytic peptide-containing hydrolysate involved the enzymatic digestion of purified bovine αs1-casein.

dot

-

Purification of αs1-Casein: αs1-casein was purified from raw bovine milk.

-

Tryptic Hydrolysis: The purified αs1-casein was subjected to enzymatic digestion using trypsin. The reaction conditions (pH, temperature, enzyme-to-substrate ratio) were optimized to generate the desired peptide profile.

-

Hydrolysate Collection: The resulting tryptic hydrolysate, a complex mixture of peptides, was then collected and prepared for in vivo and in vitro testing.

Conditioned Defensive Burying (CDB) Test

This test is used to assess anxiety-like behavior in rodents.

-

Apparatus: A rectangular Plexiglas chamber with a layer of bedding material on the floor. An electrified probe is placed through one of the walls.

-

Procedure: A rat is placed in the chamber and, upon touching the probe, receives a mild electric shock.

-

Measurement: The time the rat spends pushing bedding material towards the probe with its head and paws (burying behavior) is recorded. A reduction in the duration of burying is indicative of an anxiolytic effect.

-

Dosing: Test substances (αs1-casein hydrolysate, diazepam, or saline) were administered intraperitoneally (i.p.) 30 minutes before the test.

Elevated Plus Maze (EPM) Test

The EPM is a widely used model for assessing anxiety in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure: A rat is placed in the center of the maze and allowed to explore for a set period (typically 5 minutes).

-

Measurement: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in the open arms and the number of entries into the open arms is interpreted as a decrease in anxiety.

-

Dosing: Test compounds were administered i.p. 30 minutes prior to the test.

Early In Vitro Studies: Receptor Binding Affinity

To elucidate the mechanism of action, early in vitro studies focused on the binding affinity of the milk-derived peptides to the GABA-A receptor.

Table 3: In Vitro GABA-A Receptor Binding Affinity

| Compound | IC50 (μM) for Benzodiazepine Site |

| Diazepam | ~0.0088 |

| α-Casozepine | ~88 |

Source: Data from the foundational European Patent EP0714910A1. The IC50 is the concentration of the compound that inhibits 50% of the binding of a radiolabeled benzodiazepine.[2]

The results demonstrated that while α-casozepine does bind to the benzodiazepine site on the GABA-A receptor, its affinity is approximately 10,000 times lower than that of diazepam.[1] This discrepancy between in vitro affinity and in vivo efficacy suggests a more complex mechanism of action than simple competitive binding, which remains an area of active research.

Conclusion

The early research conducted in the years leading up to 2000 laid the critical groundwork for our understanding of the calming effects of milk peptides. These foundational studies successfully identified a tryptic hydrolysate of bovine αs1-casein and its key bioactive component, α-casozepine, as potent anxiolytic agents. The mechanism of action was traced to a benzodiazepine-like effect on the GABA-A receptor. The quantitative data from animal models, though limited in the readily available literature of that era, consistently demonstrated a significant calming effect. These pioneering efforts have paved the way for the development of nutritional supplements and potential pharmaceutical applications for stress and anxiety management, and they continue to inform modern research in the field of bioactive peptides.

References

Methodological & Application

Application Notes and Protocols for In Vitro Digestion Models to Assess Alpha-Casozepine Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Alpha-casozepine, a decapeptide (YLGYLEQLLR) derived from bovine αs1-casein, has demonstrated anxiolytic-like activity.[1][2][3][4][5] Its efficacy following oral administration is dependent on its stability during gastrointestinal transit and its ability to release bioactive fragments.[1][2][3][4] In vitro digestion models are crucial tools for evaluating the stability of this compound and identifying its proteolytic fragments. These models simulate the physiological conditions of the stomach and small intestine, providing valuable insights into the peptide's fate upon ingestion. This document provides detailed protocols for static in vitro digestion models to assess the stability of this compound.

Data Presentation: Stability of this compound and its Fragments

The following table summarizes the key findings from in vitro digestion studies on this compound.

| Stage of Digestion | Enzyme(s) | Key Findings | Bioactive Fragments Identified | Reference |

| Gastric Phase | Pepsin | This compound is sensitive to pepsin digestion but not completely degraded after 4 hours. The peptide bonds in the N-terminal region (91-95) show resistance to hydrolysis.[1][2][3][4] | YLGYL (f91-95) | [1][5] |

| Intestinal Phase | Chymotrypsin/Trypsin | This compound is slowly degraded by chymotrypsin. | YLGYLEQ (f91-97) | [1][2][3][4] |

| Intestinal Phase | Corolase PP® | This compound is sensitive to Corolase PP® digestion. | YLGYLEQ (f91-97), YLGYL (f91-95) | [1][2][3][4][5] |

| Sequential Digestion | Pepsin followed by Chymotrypsin/Trypsin or Corolase PP® | Sequential digestion mimics the complete gastrointestinal transit. The primary stable and bioactive fragment identified is YLGYLEQ.[1][2][3][4] | YLGYLEQ (f91-97) | [1][2][3][4] |

Experimental Protocols:

Herein, we provide detailed methodologies for conducting in vitro digestion of this compound.

1. Preparation of Simulated Gastric Fluid (SGF)

-

Objective: To simulate the acidic and enzymatic conditions of the stomach.

-

Materials:

-

Pepsin from porcine gastric mucosa (e.g., Sigma-Aldrich)

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl)

-

Deionized water

-

pH meter

-

-

Protocol:

-

Dissolve 2.0 g of NaCl in 500 mL of deionized water.

-

Add 7.0 mL of concentrated HCl.

-

Add 3.2 g of pepsin.

-

Adjust the final volume to 1000 mL with deionized water.

-

Verify that the final pH of the solution is approximately 1.2.

-

2. Gastric Digestion Protocol

-

Objective: To assess the stability of this compound in simulated gastric conditions.

-

Materials:

-

This compound solution (of known concentration)

-

Simulated Gastric Fluid (SGF)

-

Water bath or incubator at 37°C

-

Reaction tubes

-

Quenching solution (e.g., 1 M NaOH or heat inactivation at 95°C for 5 minutes)

-

Analytical equipment for peptide analysis (e.g., RP-HPLC, Mass Spectrometry)

-

-

Protocol:

-

Pre-warm the SGF to 37°C.

-

Add the this compound solution to the SGF at a defined substrate-to-enzyme ratio.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

Immediately stop the enzymatic reaction in the collected aliquots using a quenching solution.

-

Analyze the samples to determine the concentration of intact this compound and identify any resulting peptide fragments.

-

3. Preparation of Simulated Intestinal Fluid (SIF)

-

Objective: To simulate the enzymatic conditions of the small intestine.

-

Materials:

-

Pancreatin from porcine pancreas (containing trypsin and chymotrypsin) or individual enzymes (trypsin, chymotrypsin)

-

Corolase PP® (a commercial blend of proteases)

-

Potassium phosphate monobasic (KH2PO4)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter

-

-

Protocol:

-

Dissolve 6.8 g of KH2PO4 in 250 mL of deionized water.

-

Add 77 mL of 0.2 M NaOH.

-

Add 10 g of pancreatin or the desired concentration of individual enzymes (e.g., trypsin, chymotrypsin) or Corolase PP®.

-

Adjust the pH to 7.5 with NaOH or HCl.

-

Bring the final volume to 1000 mL with deionized water.

-

4. Intestinal Digestion Protocol

-

Objective: To assess the stability of this compound in simulated intestinal conditions.

-

Materials:

-

This compound solution or the digest from the gastric phase

-

Simulated Intestinal Fluid (SIF)

-

Water bath or incubator at 37°C

-

Reaction tubes

-

Quenching solution

-

Analytical equipment

-

-

Protocol:

-

Pre-warm the SIF to 37°C.

-

If performing a sequential digestion, adjust the pH of the gastric digest to 7.0 before adding SIF. Otherwise, add the this compound solution directly to the SIF.

-

Incubate the mixture at 37°C with gentle agitation.

-

Collect aliquots at various time points.

-

Quench the enzymatic reaction in the collected aliquots.

-

Analyze the samples for the disappearance of the parent peptide and the appearance of fragments.

-

Mandatory Visualizations:

Caption: Workflow of the in vitro digestion model for this compound.

Caption: Proposed signaling pathway for the anxiolytic effect of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Digestibility of α-Casozepine, a Benzodiazepine-like Peptide from Bovine Casein, and Biological Activity of Its Main Proteolytic Fragment [agris.fao.org]

- 4. In vitro digestibility of α-casozepine, a benzodiazepine-like peptide from bovine casein, and biological activity of its main proteolytic fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for the HPLC Purification of Alpha-Casozepine from Casein Hydrolysates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-casozepine is a decapeptide (YLGYLEQLLR) derived from the tryptic hydrolysis of bovine αs1-casein.[1][2] It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its anxiolytic-like (anti-anxiety) properties.[1][2] These effects are mediated through its affinity for the γ-aminobutyric acid (GABA) type A receptor, acting as a positive allosteric modulator.[1] The purification of this compound from complex casein hydrolysates is a critical step in its characterization and development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating this bioactive peptide to a high degree of purity.

This document provides detailed application notes and protocols for the multi-step HPLC purification of this compound from casein hydrolysates. The protocols cover enzymatic hydrolysis, and a multi-step purification strategy involving ion-exchange chromatography (IEX), size-exclusion chromatography (SEC), and reversed-phase HPLC (RP-HPLC). Additionally, protocols for bioactivity assessment are included to confirm the anxiolytic-like effects of the purified peptide.

Signaling Pathway of this compound

This compound exerts its anxiolytic effects by interacting with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. This compound potentiates this effect, thereby enhancing the inhibitory signaling.

Experimental Protocols

Protocol 1: Preparation of Bovine αs1-Casein Tryptic Hydrolysate

This protocol describes the enzymatic hydrolysis of bovine αs1-casein to generate a hydrolysate containing this compound.

Materials:

-

Bovine αs1-casein

-

Immobilized trypsin from bovine pancreas

-

Ammonium formate buffer (50 mM, pH 8.5)

-

Centrifuge

-

Lyophilizer

Procedure:

-

Dissolve αs1-casein in 50 mM ammonium formate buffer (pH 8.5) to a final concentration of 0.2% (w/v).

-

Add immobilized trypsin to the casein solution. The enzyme to substrate ratio should be optimized, a starting point is 1:100 (w/w).

-

Incubate the mixture for 1 hour at 37°C with gentle stirring.

-

Stop the hydrolysis by centrifuging the mixture at 1,700 x g for 5 minutes at 4°C to remove the immobilized trypsin.

-

Collect the supernatant and evaporate the volatile buffer under vacuum.

-

Redissolve the hydrolysate in distilled water and repeat the evaporation step five times to ensure complete removal of the buffer.

-

Lyophilize the final αs1-casein hydrolysate and store at -20°C until further use.

Protocol 2: Multi-Step HPLC Purification of this compound

This protocol outlines a three-step HPLC strategy for the purification of this compound from the casein hydrolysate.

Step 1: Ion-Exchange Chromatography (IEX)

-

Objective: To fractionate the crude hydrolysate based on the net charge of the peptides.

-

Column: A strong cation exchange column (e.g., Mono S) or a strong anion exchange column (e.g., Mono Q) can be used. The choice depends on the isoelectric point (pI) of this compound and the desired separation from other peptides.

-

Mobile Phase A: 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).

-

Mobile Phase B: Mobile Phase A + 1 M NaCl.

-

Procedure:

-

Equilibrate the column with Mobile Phase A.

-

Dissolve the lyophilized hydrolysate in Mobile Phase A and load it onto the column.

-

Wash the column with Mobile Phase A to remove unbound peptides.

-

Elute the bound peptides with a linear gradient of 0-100% Mobile Phase B over 60 minutes.

-

Collect fractions and screen for the presence of this compound using analytical RP-HPLC and/or mass spectrometry.

-

Step 2: Size-Exclusion Chromatography (SEC)

-

Objective: To separate peptides based on their molecular size, further purifying the this compound-containing fractions from IEX.

-

Column: A gel filtration column with a fractionation range suitable for small peptides (e.g., Superdex Peptide 10/300 GL, with a range of 100 to 7000 Da).[3]

-

Mobile Phase: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Pool and concentrate the this compound-containing fractions from the IEX step.

-

Load the concentrated sample onto the SEC column.

-

Elute with the mobile phase at a constant flow rate.

-

Collect fractions corresponding to the expected molecular weight of this compound (approximately 1296 Da).

-

Analyze the collected fractions by analytical RP-HPLC.

-

Step 3: Reversed-Phase HPLC (RP-HPLC)

-

Objective: To achieve high-resolution purification of this compound.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

-

Procedure:

-

Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the this compound-containing fraction from the SEC step.

-

Elute with a linear gradient of 5% to 40% Mobile Phase B over 70 minutes at a flow rate of 1 ml/min.[4]

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to this compound.

-

Confirm the purity and identity of the collected fraction by analytical RP-HPLC, mass spectrometry, and amino acid analysis.

-

Protocol 3: Bioactivity Assessment

3.1 GABA-A Receptor Binding Assay

This protocol determines the in vitro binding affinity of purified this compound to the GABA-A receptor.

Materials:

-

Rat brain membranes (source of GABA-A receptors)

-

[³H]Flumazenil (radioligand for the benzodiazepine site)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled diazepam (for non-specific binding determination)

-

Purified this compound

-

96-well plates, glass fiber filters, scintillation counter

Procedure:

-

Prepare a series of dilutions of the purified this compound.

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Rat brain membranes + [³H]Flumazenil.

-

Non-specific Binding: Rat brain membranes + [³H]Flumazenil + excess unlabeled diazepam.

-

Competitive Binding: Rat brain membranes + [³H]Flumazenil + varying concentrations of this compound.

-

-

Incubate the plate at 4°C for 60 minutes.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.

3.2 Elevated Plus-Maze (EPM) Test

This in vivo test assesses the anxiolytic-like activity of purified this compound in rodents.[3][5][6]

Apparatus:

-

An elevated, plus-shaped maze with two open arms and two enclosed arms.

Procedure:

-

Administer the purified this compound (e.g., via intraperitoneal injection) to the test animals (e.g., rats or mice) at a predetermined dose. A vehicle control group should also be included.

-

After a specific pre-treatment time (e.g., 30 minutes), place each animal individually in the center of the EPM, facing an open arm.[6]

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).[6]

-

Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

-

An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Data Presentation

The following tables summarize the expected quantitative data from the multi-step purification of this compound. The values are estimates based on typical peptide purification protocols and should be optimized for specific experimental conditions.

Table 1: Summary of Multi-Step Purification of this compound

| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |

| Crude Hydrolysate | 1000 | 20 | 2 | 100 | 1 |

| IEX Pool | 200 | 18 | 9 | 90 | 4.5 |

| SEC Pool | 40 | 16 | 40 | 80 | 20 |

| RP-HPLC Pool | 12 | 11.4 | >95 | 57 | >47.5 |

Table 2: HPLC Method Parameters

| Parameter | Ion-Exchange Chromatography | Size-Exclusion Chromatography | Reversed-Phase HPLC |

| Column | Strong Cation/Anion Exchange | Superdex Peptide 10/300 GL | C18, 5 µm |

| Dimensions | e.g., 5 x 50 mm | 10 x 300 mm | 4.6 x 250 mm |

| Mobile Phase A | 20 mM Buffer (pH specific) | 50 mM Na-Phosphate, 150 mM NaCl, pH 7.0 | 0.1% TFA in Water |

| Mobile Phase B | Mobile Phase A + 1 M NaCl | - | 0.1% TFA in Acetonitrile |

| Gradient | 0-100% B over 60 min | Isocratic | 5-40% B over 70 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection | 214 nm, 280 nm | 214 nm, 280 nm | 214 nm, 280 nm |

Conclusion